N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024215
InChI: InChI=1S/C22H18Br2N2O3/c23-18-10-11-21(19(24)12-18)29-15-22(27)26-25-13-17-8-4-5-9-20(17)28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27)/b25-13+
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br
Molecular Formula: C22H18Br2N2O3
Molecular Weight: 518.2 g/mol

N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide

CAS No.:

Cat. No.: VC1024215

Molecular Formula: C22H18Br2N2O3

Molecular Weight: 518.2 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide -

Specification

Molecular Formula C22H18Br2N2O3
Molecular Weight 518.2 g/mol
IUPAC Name 2-(2,4-dibromophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H18Br2N2O3/c23-18-10-11-21(19(24)12-18)29-15-22(27)26-25-13-17-8-4-5-9-20(17)28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,27)/b25-13+
Standard InChI Key NMLNZULMKSWZSI-DHRITJCHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Br)Br
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator